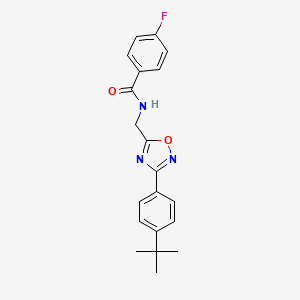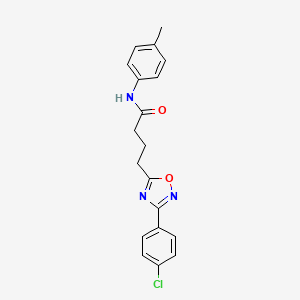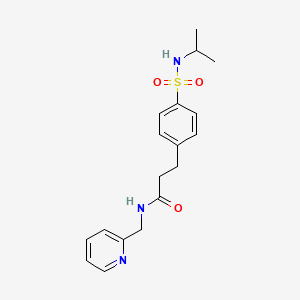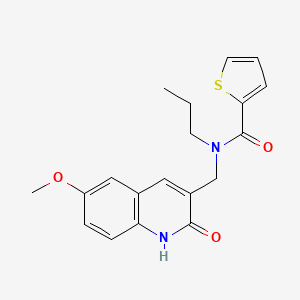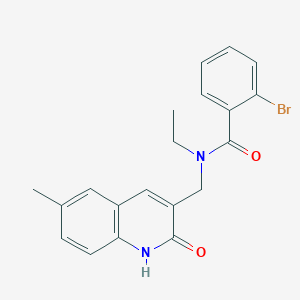
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature.
作用机制
The exact mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, compound X has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, compound X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are varied and depend on the specific application. In cancer research, compound X has been shown to induce cell death and inhibit the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. In cardiovascular disease, compound X has been shown to reduce blood pressure and improve cardiac function by increasing the production of nitric oxide, a molecule that relaxes blood vessels and improves blood flow. In inflammation, compound X has been shown to reduce inflammation and pain by inhibiting the production of inflammatory molecules and reducing the activity of immune cells.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of these molecules. Additionally, compound X has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using compound X in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on compound X. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on specific enzymes and proteins in the body. Finally, more studies are needed to determine the potential therapeutic applications of compound X in various fields of medicine, including cancer research, cardiovascular disease, and inflammation.
合成方法
Compound X can be synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-bromobenzyl chloride with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the intermediate compound, 4-(4-bromobenzyl)-4-chlorobenzenesulfonamide. This intermediate compound is then reacted with 2,4-dimethoxyphenylacetic acid in the presence of a base to form the final product, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2,4-dimethoxyphenyl)acetamide.
科学研究应用
Compound X has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular disease, and inflammation. In cancer research, compound X has been shown to inhibit the growth of cancer cells and induce cell death in vitro. In cardiovascular disease, compound X has been shown to reduce blood pressure and improve cardiac function in animal models. In inflammation, compound X has been shown to reduce inflammation and pain in animal models of arthritis.
属性
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrClN2O5S/c1-31-19-9-12-21(22(13-19)32-2)26-23(28)15-27(14-16-3-5-17(24)6-4-16)33(29,30)20-10-7-18(25)8-11-20/h3-13H,14-15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPXCXKGNGRPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)


